molecular formula C11H12BrFO2 B6146552 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid CAS No. 2138566-28-4

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid

Cat. No.: B6146552
CAS No.: 2138566-28-4
M. Wt: 275.1
InChI Key:
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Description

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid: is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Methylation: The attachment of a methyl group to the phenyl ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine, fluorine, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-2-fluoro-6-methylphenyl)cyclopropylmethanone
  • (3-bromo-2-fluoro-6-methylphenyl)(thiomorpholino)methanone

Uniqueness

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of bromine, fluorine, and methyl groups attached to the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2138566-28-4

Molecular Formula

C11H12BrFO2

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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